

Сравнительное руководство по N-Fmoc-O-этил-L-гомосерину и N-Fmoc-O-метил-L-гомосерину в твердофазном пептидном синтезе (SPPS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Fmoc-O-ethyl-L-homoserine*

Cat. No.: *B2542610*

[Get Quote](#)

Введение

В области синтеза пептидов и разработки лекарств выбор подходящих строительных блоков аминокислот имеет первостепенное значение для обеспечения высокой чистоты, выхода и биологической активности конечного продукта. N-Fmoc-O-этил-L-гомосерин и N-Fmoc-O-метил-L-гомосерин являются ценными производными аминокислот, используемыми в твердофазном пептидном синтезе (SPPS) для введения не встречающихся в природе остатков гомосерина в пептидные цепи. Наличие O-алкильной группы предотвращает нежелательные побочные реакции, связанные со свободной гидроксильной группой гомосерина.

В данном руководстве представлено объективное сравнение характеристик N-Fmoc-O-этил-L-гомосерина и N-Fmoc-O-метил-L-гомосерина в SPPS. Хотя прямые сравнительные исследования, опубликованные в рецензируемой литературе, ограничены, в данном руководстве обобщаются ожидаемые различия в производительности на основе общих принципов химии пептидов и приводятся подробные экспериментальные протоколы, применимые к обоим реагентам.

Сравнение количественных данных

В следующей таблице представлены ожидаемые сравнительные данные по характеристикам N-Fmoc-O-этил-L-гомосерина и N-Fmoc-O-метил-L-гомосерина в SPPS. Следует отметить, что эти значения являются репрезентативными и основаны на теоретических соображениях и данных по аналогичным соединениям, ввиду отсутствия прямых сравнительных исследований.

Параметр	N-Fmoc-O-этил-L-гомосерин	N-Fmoc-O-метил-L-гомосерин	Примечания
Эффективность связывания			Ожидается высокая эффективность для обоих производных при использовании стандартных реагентов для связывания (например, HATU, HBTU).
Стандартные условия	>98%	>98%	
Стерически затрудненные последовательности	Слегка пониженная	Слегка пониженная	Эффективность может незначительно снижаться в стерически затрудненных последовательностях; может потребоваться двойное связывание.
Побочные реакции			
Образование лактама	Низкая	Низкая	O-алкильная защита значительно снижает склонность к образованию лактама по сравнению с незащищенным гомосерином.
Стабильность при снятии защиты Fmoc	Высокая	Высокая	Оба производных стабильны к

стандартным
условиям снятия
защиты Fmoc (20%
пиперидина в
ДМФА).

Стабильность при
отщеплении

Стандартные
условия TFA

Высокая

Высокая

Ожидается, что обе
эфирные связи будут
стабильны к
стандартным
коктейлям для
отщепления на
основе TFA.

Жесткие кислотные
условия (например,
HF)

Умеренная

Умеренная

Может наблюдаться
некоторое
расщепление
эфирной связи при
использовании
жестких кислотных
реагентов.

Экспериментальные протоколы

Ниже приведены подробные протоколы для ключевых этапов SPPS с использованием N-Fmoc-O-алкил-L-гомосериновых производных.

Протокол 1: Связывание аминокислот

- Подготовка смолы: Суспендируйте смолу (например, смолу Ринка амида, 0.1 ммоль) в диметилформамиде (ДМФА) на 30 минут для набухания. Слейте ДМФА.
- Снятие защиты Fmoc: Добавьте 20% раствор пиперидина в ДМФА к смоле и перемешивайте в течение 3 минут. Слейте раствор. Повторите обработку 20%

раствором пиперидина в ДМФА в течение 10 минут. Тщательно промойте смолу ДМФА (5-7 раз).

- Активация аминокислоты: В отдельном сосуде растворите N-Fmoc-O-этил-L-гомосерин или N-Fmoc-O-метил-L-гомосерин (4 экв.), HATU (3.8 экв.) и диизопропилэтиламин (DIPEA) или 2,4,6-коллидин (8 экв.) в ДМФА. Дайте раствору предварительно активироваться в течение 2-5 минут при комнатной температуре.
- Реакция связывания: Добавьте активированный раствор аминокислоты к смоле со снятой защитой. Перемешивайте реакционную смесь в течение 1-2 часов при комнатной температуре.
- Промывка: Промойте смолу ДМФА (5-7 раз), чтобы удалить избыток реагентов.
- Мониторинг: Проведите тест Кайзера для подтверждения завершения реакции связывания. Положительный результат (синее окрашивание) указывает на неполное связывание, и может потребоваться повторное связывание.

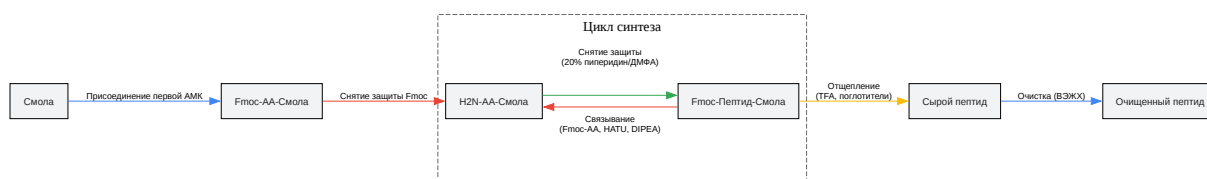
Протокол 2: Отщепление пептида от смолы и снятие защитных групп

- Подготовка: После завершения синтеза и снятия N-концевой защиты Fmoc, промойте пептид-смолу дихлорметаном (ДХМ) (3-5 раз) и высушите в вакууме.
- Приготовление коктейля для отщепления: Приготовьте свежий коктейль для отщепления. Стандартный коктейль (Реагент К) состоит из: 82.5% трифторуксусной кислоты (TFA), 5% фенола, 5% воды, 5% тианизолла и 2.5% 1,2-этандитиола.
- Реакция отщепления: Добавьте коктейль для отщепления к пептид-смоле (примерно 10 мл на 1 г смолы). Перемешивайте суспензию при комнатной температуре в течение 2-3 часов.
- Выделение пептида: Отфильтруйте смолу и соберите фильтрат. Промойте смолу небольшим количеством свежей TFA.
- Осаждение пептида: Медленно добавьте объединенные фильтраты к холодному диэтиловому эфиру (в 10-кратном избытке) при перемешивании.

- Сбор и промывка: Дайте пептиду полностью выпасть в осадок при -20°C . Соберите осажденный пептид центрифугированием или фильтрацией. Промойте осадок холодным диэтиловым эфиром для удаления остатков поглотителей и растворимых примесей.
- Сушка: Высушите сырой пептид в вакууме.
- Очистка: Очистите сырой пептид с помощью высокоэффективной жидкостной хроматографии (ВЭЖХ) обращенной фазы.
- Анализ: Подтвердите идентичность и чистоту пептида с помощью масс-спектрометрии (например, MALDI-TOF или ESI-MS).

Визуализация

Рабочий процесс твердофазного пептидного синтеза (SPPS)



[Click to download full resolution via product page](#)

Подпись: Общий рабочий процесс твердофазного пептидного синтеза (SPPS).

Потенциальная побочная реакция: образование лактама из гомосерина



[Click to download full resolution via product page](#)

Подпись: Схематическое изображение предотвращения образования лактама с помощью О-алкилирования.

Заключение

Выбор между N-Fmoc-O-ethyl-L-homoserine и N-Fmoc-O-methyl-L-homoserine для SPPS в значительной степени будет зависеть от конкретных требований синтеза и доступности реагентов. Ожидается, что оба производных будут демонстрировать сопоставимую высокую производительность в стандартных протоколах SPPS. О-алкильная защита эффективно предотвращает побочную реакцию образования лактама, которая может быть проблемой при использовании незащищенного гомосерина.

Исследователям, ученым и специалистам по разработке лекарств рекомендуется проводить небольшие тестовые синтезы для определения оптимальных условий связывания для их конкретной пептидной последовательности. Представленные в данном руководстве протоколы служат надежной отправной точкой для успешного включения этих ценных не встречающихся в природе аминокислот в синтетические пептиды.

- To cite this document: BenchChem. [Сравнительное руководство по N-Fmoc-O-этил-L-гомосерину и N-Fmoc-O-метил-L-гомосерину в твердофазном пептидном синтезе (SPPS)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2542610#n-fmoc-o-ethyl-l-homoserine-vs-n-fmoc-o-methyl-l-homoserine-in-spps\]](https://www.benchchem.com/product/b2542610#n-fmoc-o-ethyl-l-homoserine-vs-n-fmoc-o-methyl-l-homoserine-in-spps)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com